molecular formula C19H26N2O3S B2650155 N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 954065-72-6

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2650155
M. Wt: 362.49
InChI Key: FBBTWBCNUFKGND-UHFFFAOYSA-N
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Description

The compound is an organic sulfonamide derivative. Sulfonamides are a group of compounds characterized by their R-SO2-NH2 structure, where R represents an organic group. They are known for their various biological activities, including antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve a combination of single and double bonds, aromatic rings (from the phenyl groups), and polar bonds (from the sulfonamide and dimethylamino groups) .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the sulfonamide group might be susceptible to hydrolysis under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Structure-Activity Relationship in Cancer Therapeutics

A study explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, highlighting their potential as novel small molecule inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, offering insights into their application as anti-cancer agents. The investigation indicated that specific modifications could enhance their pharmacological properties towards cancer therapeutic development (J. Mun et al., 2012).

Photodynamic Therapy for Cancer

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed their high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers for cancer treatment in photodynamic therapy. These derivatives exhibit good fluorescence properties, important for Type II mechanisms in cancer therapy (M. Pişkin et al., 2020).

Computational Study and Characterization

A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, offering insights into its structure and potential interactions with proteins. This research contributes to understanding the molecular and electronic structure of sulfonamide compounds, which could be relevant for their application in various scientific fields (P. Murthy et al., 2018).

Alzheimer's Disease Therapeutics

A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential as therapeutic agents for Alzheimer's disease. This study exemplifies the application of sulfonamide derivatives in neurodegenerative disease research, particularly focusing on enzyme inhibition as a therapeutic strategy (M. Abbasi et al., 2018).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be explored for use in areas like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15-14-18(24-4)11-12-19(15)25(22,23)20-13-5-6-16-7-9-17(10-8-16)21(2)3/h7-12,14,20H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBTWBCNUFKGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide

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